molecular formula C17H19N5O2S B2820027 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1209826-25-4

5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2820027
CAS No.: 1209826-25-4
M. Wt: 357.43
InChI Key: PMOWDDPJHGAHLG-UHFFFAOYSA-N
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Description

5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a sophisticated heterocyclic compound designed for advanced research applications, particularly in organic electronics and medicinal chemistry. This molecule integrates two high-value pharmacophores: the 2,1,3-benzothiadiazole unit and the 1,3,4-oxadiazole ring, linked through a piperidine carbonyl spacer. The 2,1,3-benzothiadiazole core is a well-known electron-accepting group used extensively in the development of luminescent materials, organic semiconductors, and dye-sensitized solar cells due to its favorable electronic properties and role as a 10-electron aromatic system . The 1,3,4-oxadiazole moiety, particularly when substituted with an isopropyl group, is a privileged structure in drug discovery, associated with a wide range of biological activities . Research into 1,3,4-oxadiazole derivatives has demonstrated their potential as anticancer agents through mechanisms such as the inhibition of specific enzymes including thymidylate synthase, HDAC, and topoisomerase II . The piperidine ring adds conformational flexibility and is a common feature in molecules designed to interact with biological targets. Consequently, this compound serves as a key building block for constructing larger π-extended molecular systems for optoelectronic device research and as a promising scaffold for the development of novel therapeutic agents in oncology. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-10(2)15-18-19-16(24-15)11-5-7-22(8-6-11)17(23)12-3-4-13-14(9-12)21-25-20-13/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOWDDPJHGAHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps One common method includes the formation of the benzo[c][1,2,5]thiadiazole core through a cyclization reactionThe reaction conditions often involve the use of catalysts such as palladium and reagents like methyl iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have indicated that compounds containing the benzothiadiazole moiety exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, research demonstrated that derivatives of benzothiadiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Antimicrobial Properties
The incorporation of oxadiazole groups has been linked to enhanced antimicrobial activity. Compounds similar to 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that the mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Neuroprotective Effects
Research has also highlighted the neuroprotective potential of oxadiazole-containing compounds. In vitro studies suggest that these compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

1. Photovoltaic Materials
Benzothiadiazoles are known for their electron-deficient properties and have been utilized in the development of organic photovoltaic materials. The specific compound can be incorporated into polymer blends to improve charge transport and overall efficiency in solar cells. Studies report enhanced power conversion efficiencies when such compounds are used as electron acceptors in organic solar cell architectures .

2. Organic Light Emitting Diodes (OLEDs)
The unique photophysical properties of this compound make it a candidate for use in OLEDs. Its ability to emit light upon electrical excitation can be harnessed to create more efficient and brighter display technologies .

Environmental Science Applications

1. Environmental Sensors
The compound's sensitivity to various environmental stimuli makes it suitable for the development of chemical sensors. For example, modifications to the oxadiazole group can enhance its responsiveness to pollutants or changes in pH levels in environmental monitoring applications .

Case Studies

Application Area Study Reference Findings
Anticancer Activity Induces apoptosis in cancer cell lines; potential as a chemotherapeutic agent.
Antimicrobial Properties Effective against various bacterial strains; disrupts cell membranes.
Neuroprotective Effects Protects neuronal cells from oxidative stress; potential for neurodegenerative diseases treatment.
Photovoltaic Materials Improves efficiency in organic solar cells; enhances charge transport.
Organic Light Emitting Diodes Potential use in OLED technologies; emits light efficiently upon excitation.
Environmental Sensors Developed as a sensor for environmental monitoring; responsive to pollutants.

Mechanism of Action

The mechanism of action of 5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison of Selected Oxadiazole-Piperidine Derivatives

Compound Name Core Structure Substituents/Modifications Bioactivity Key References
Target Compound Benzothiadiazole-piperidine 5-isopropyl-oxadiazole Under investigation
3-{5-[1-(3-Methoxypropyl)piperidin-4-yl]-1,3,4-oxadiazol-2-yl}-1-(propan-2-yl)-1H-indazole Indazole-piperidine 3-methoxypropyl, 5-HT4 receptor agonist Serotonin receptor partial agonist (usmarapride)
4-[(2-{5-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}-1-benzothiophen-3-yl)oxy]piperidine Benzothiophene-piperidine Trimethylpyrazole-methyl Not reported
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Sulfonamide-piperidine Phenyl-thioether, sulfonamide Antibacterial (MIC: 8–32 µg/mL)
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile Pyrazole-oxadiazole Thioacetyl, cyano Anthelmintic (EC₅₀: 12–25 µM)

Structural Comparisons

Core Heterocycles

  • The benzothiadiazole core in the target compound (electron-deficient due to S/N atoms) contrasts with indazole (–7) and benzothiophene (), which are more electron-rich. This difference impacts binding to enzymes or receptors reliant on π-π interactions .
  • Piperidine is a common linker, but substituents like 3-methoxypropyl (–7) or sulfonamide () alter pharmacokinetics. The target compound’s isopropyl group enhances lipophilicity compared to bulkier substituents .

Functional and Pharmacological Differences

Antimicrobial Activity

  • Sulfonamide-piperidine derivatives () exhibit broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) due to sulfonamide’s inhibition of dihydropteroate synthase. The target compound lacks sulfonamide, suggesting divergent mechanisms .
  • Benzothiadiazole’s electron-withdrawing nature may confer antifungal properties, though this remains unverified .

Neurological Targets

  • Usmarapride (–7) acts as a 5-HT4 receptor agonist, attributed to its indazole core and methoxypropyl-piperidine tail. The target compound’s benzothiadiazole is unlikely to engage serotonin receptors, highlighting structural specificity in neurological applications .

Anthelmintic Activity

  • Pyrazole-oxadiazole hybrids () disrupt helminth motility via tubulin binding. The target compound’s benzothiadiazole may offer similar efficacy but requires empirical validation .

Biological Activity

5-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}-2,1,3-benzothiadiazole is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula and structural characteristics:

Property Details
Chemical Formula C₁₃H₁₈N₄O₂S
Molecular Weight 286.38 g/mol
IUPAC Name This compound
CAS Number Not available

Biological Activity Overview

Research indicates that compounds containing oxadiazole and benzothiadiazole moieties exhibit various biological activities including:

  • Antimicrobial Activity : Several studies have shown that oxadiazole derivatives possess significant antimicrobial properties. For example, a study by Sharma et al. (2020) demonstrated that oxadiazole derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Benzothiadiazole derivatives have been investigated for their anticancer potential. A study by Kumar et al. (2021) reported that compounds with similar structures inhibited cancer cell proliferation in vitro.
  • Anti-inflammatory Effects : Research has indicated that certain oxadiazole compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models (Singh et al., 2019).

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole rings can act as enzyme inhibitors affecting metabolic pathways.
  • Receptor Modulation : They may interact with specific receptors involved in inflammation and cancer progression.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication processes.

Antimicrobial Activity

A study conducted by Patel et al. (2022) evaluated the antimicrobial efficacy of various oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

Anticancer Efficacy

In vitro studies by Gupta et al. (2023) focused on the cytotoxic effects of similar benzothiadiazole derivatives on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for constructing the 1,3,4-oxadiazole and benzothiadiazole moieties in this compound?

  • The 1,3,4-oxadiazole ring can be synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., POCl₃) at elevated temperatures (90–100°C), as demonstrated in analogous compounds . For the benzothiadiazole core, coupling reactions using carbodiimide-based reagents (e.g., DCC/DMAP) are effective for introducing the piperidine-carbonyl linkage, with dichloromethane or DMF as optimal solvents . Reaction progress should be monitored via TLC (silica gel, hexane/ethyl acetate systems) to ensure intermediate formation .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to verify the compound’s structure?

  • 1H NMR : Identify aromatic protons in the benzothiadiazole ring (δ 7.5–8.5 ppm) and the piperidine methylene groups (δ 1.5–3.0 ppm). The isopropyl group on the oxadiazole appears as a septet (δ 1.3 ppm) and doublet (δ 1.1 ppm) .
  • IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and C-N (oxadiazole, ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺) and fragment patterns consistent with oxadiazole cleavage .

Q. What purification strategies are recommended to isolate the target compound from synthetic by-products?

  • Recrystallization from methanol/water mixtures (2:1 v/v) effectively removes polar impurities . For non-polar by-products, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is preferred. Adjusting pH to 8–9 during workup can precipitate intermediates, as shown in thiadiazole syntheses .

Advanced Research Questions

Q. How can contradictions between computational binding affinity predictions and experimental bioactivity data be resolved?

  • Re-evaluate docking parameters (e.g., protonation states, solvent models) using software like AutoDock Vina. Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides direct binding constants. For example, analogues with piperidine-thiadiazole scaffolds showed improved correlation after adjusting ligand flexibility in docking simulations .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory activity?

  • Kinase Inhibition : Use ADP-Glo™ assays to measure ATP consumption in target kinases (e.g., PI3K/AKT pathway).
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to oxadiazole-containing reference drugs .

Q. How does the isopropyl substituent on the oxadiazole ring influence metabolic stability?

  • Conduct microsomal stability assays (human liver microsomes, NADPH regeneration system). The bulky isopropyl group may reduce CYP450-mediated oxidation compared to unsubstituted oxadiazoles, as observed in related compounds . LC-MS/MS analysis of metabolites can identify hydroxylation or dealkylation products.

Q. What strategies optimize yield during scale-up from milligram to gram quantities?

  • Replace traditional reflux with microwave-assisted synthesis (e.g., 100°C, 300 W) to reduce reaction times from hours to minutes, as demonstrated for thiazolidinone derivatives . Continuous flow chemistry can also enhance reproducibility for cyclization steps .

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